molecular formula C13H23NOSi B6316987 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline CAS No. 68847-33-6

2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline

Cat. No.: B6316987
CAS No.: 68847-33-6
M. Wt: 237.41 g/mol
InChI Key: JGBGPSUAJCWTTD-UHFFFAOYSA-N
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Description

2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline is an organosilicon compound featuring a tert-butyldimethylsilyl (TBS) protecting group attached via a methylene bridge to the aromatic amine at the ortho position. The TBS group is widely used in organic synthesis to protect hydroxyl or amine functionalities due to its stability under basic and mildly acidic conditions . This compound serves as a key intermediate in drug design, particularly in the synthesis of protease inhibitors, antiviral agents, and photolabile protecting groups for calcium-sensitive photocages . Its structural versatility allows for further functionalization at the aniline nitrogen or the silyl-protected oxygen.

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h6-9H,10,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBGPSUAJCWTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456667
Record name Benzenamine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68847-33-6
Record name Benzenamine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline typically involves the reaction of aniline with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyl group acts as a protecting group for the amine, preventing unwanted reactions during subsequent synthetic steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The TBDMS-protected aniline undergoes selective oxidation at the aromatic ring or methylene bridge under controlled conditions:

Oxidizing AgentConditionsProductYieldReference
KMnO₄Aqueous H₂SO₄, 0°C2-(((TBDMS)oxy)methyl)nitrobenzene72%
CrO₃Acetic acid, 50°C2-(((TBDMS)oxy)methyl)nitrosobenzene65%
mCPBADCM, RTEpoxidation of methylene bridge (minor pathway)<10%

Oxidation typically preserves the TBDMS group, allowing subsequent deprotection steps. The nitro derivative serves as a precursor for further functionalization via reduction or coupling reactions .

Reduction Reactions

The compound participates in both catalytic and chemical reductions:

Catalytic Hydrogenation

  • Conditions : H₂ (1 atm), Pd/C (10% wt), ethanol, 25°C

  • Product : 2-(hydroxymethyl)aniline

  • Yield : 89% after TBDMS cleavage

Chemical Reduction

Reducing AgentConditionsProductNotes
NaBH₄MeOH, 0°C → RTPartial reduction of oxidized derivativesRequires acidic workup
LiAlH₄THF, refluxComplete reduction to primary amineOver-reduction observed in aromatic systems

Substitution Reactions

The TBDMS group facilitates regioselective substitutions:

Nucleophilic Aromatic Substitution

  • Reagent : KNO₂, H₂SO₄

  • Conditions : 0°C → RT, 12h

  • Product : 2-(((TBDMS)oxy)methyl)-4-nitroaniline

  • Yield : 68%

Protecting Group Manipulation

ReagentConditionsEffect
TBAFTHF, RT, 1hCleaves TBDMS → yields 2-(hydroxymethyl)aniline
HCl (1M)MeOH/H₂O, 40°C, 4hPartial deprotection (30% conversion)

Condensation Reactions

The compound participates in acid-catalyzed condensations:

Example Reaction with Cyclohexanedione

  • Substrate : 2-Acetyl-5-phenylcyclohexane-1,3-dione

  • Conditions : Toluene, 110°C, 12h

  • Product : Spirocyclic derivative

  • Yield : 73% after TBAF-mediated deprotection

Cross-Coupling Reactions

Pd-mediated couplings enable structural diversification:

Reaction TypeCatalytic SystemProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives55-78%
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylated products62%

Thermal Stability Analysis

TGA data (N₂ atmosphere) reveals:

  • Decomposition Onset : 218°C

  • Mass Loss Steps :

    • TBDMS cleavage (200-250°C)

    • Aromatic decomposition (>300°C)

Comparative Reactivity

The TBDMS group shows superior stability versus other silyl protectors:

Protecting GroupRelative Deprotection Rate (TBAF/THF)
TBDMS1.0 (reference)
TIPS0.3
TES5.2

This stability makes it ideal for sequential deprotection strategies in complex molecule synthesis .

The strategic use of 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline enables precise control over aromatic amine reactivity, particularly in pharmaceutical intermediates and natural product synthesis. Its compatibility with diverse reaction conditions and straightforward deprotection protocols underscore its utility in modern organic chemistry .

Scientific Research Applications

2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline is a chemical compound with the molecular formula C13H23NOSi. It is an aniline derivative featuring a tert-butyldimethylsilyloxy group. This compound sees use in organic synthesis as an amine protecting group because it is stable and can be removed easily under mild conditions.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry this compound serves as a protecting group for amines in organic synthesis, preventing unwanted side reactions during multi-step processes and allowing selective reactions at other functional groups. The tert-butyldimethylsilyl group can be removed easily to restore the free amine. For example, it can be reacted with 2-acetyl-5-phenylcyclohexane-1,3-dione, and then treated with TBAF to yield compound 14 .

Biology It is employed in synthesizing biologically active molecules. The tert-butyldimethylsilyl group enhances the compound's stability and solubility, making it suitable for various biological applications.

Medicine this compound is utilized in developing pharmaceuticals and drug intermediates. It can inhibit Bruton's Tyrosine Kinase (Btk), which is a critical regulator in B-cell signaling pathways. This inhibition is useful for treating autoimmune diseases and B-cell malignancies because it affects the proliferation and survival of B cells.

Mechanism of Action

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline primarily involves the protection of the amine group. The tert-butyldimethylsilyl group stabilizes the amine, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthetic processes, allowing for selective reactions at other functional groups. The tert-butyldimethylsilyl group can be easily removed under mild conditions, restoring the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

The positional isomers of 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline—3-(((tert-Butyldimethylsilyl)oxy)methyl)aniline and 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline —differ in the substitution pattern of the TBS-protected hydroxymethyl group on the aromatic ring.

Property 2-Isomer (Target) 3-Isomer 4-Isomer
Synthetic Utility Intermediate for PDZ1 inhibitors Less commonly reported Antiviral agents (e.g., norovirus inhibitors)
Steric Effects Ortho substitution increases steric hindrance, limiting reactivity at the amine Meta substitution reduces steric interference Para substitution allows planar conjugation, enhancing electronic effects
Applications Photocage synthesis Limited evidence Used in compound 20 (norovirus inhibitor)

The 4-isomer is notably utilized in the synthesis of compound 20, a potent norovirus inhibitor, where the para-substitution facilitates optimal binding to viral proteases . In contrast, the 2-isomer is preferred in photocage design due to steric constraints that modulate light-triggered release kinetics .

Brominated Derivatives

Bromine substitution introduces electronic and steric modifications, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Examples include:

Compound Molecular Formula Key Features Applications
4-Bromo-2-{[(TBS)oxy]methyl}aniline C₁₃H₂₂BrNOSi Bromine at para position enhances electrophilic substitution reactivity Versatile scaffold for drug discovery
5-Bromo-2-{[(TBS)oxy]methyl}aniline C₁₃H₂₅N₅OS Bromine meta to amine allows regioselective functionalization Life science research

These derivatives exhibit higher molecular weights (e.g., 316.31 g/mol for the 4-bromo analog ) compared to the parent compound (~279.48 g/mol), altering solubility and reactivity.

Bis-Silylated Analogs

2,6-Bis(((tert-butyldimethylsilyl)oxy)methyl)aniline features two TBS groups at the 2- and 6-positions, significantly increasing steric bulk and hydrophobicity:

Property 2,6-Bis-TBS Aniline 2-(((TBS)oxy)methyl)aniline
Molecular Weight 381.71 g/mol ~279.48 g/mol
Purity >96% Varies by synthesis route
Applications Click chemistry reagents Intermediate for photoresponsive materials

The bis-silylated analog is tailored for high-throughput click chemistry applications, where dual protection enhances stability during multi-step syntheses .

Ethyl-Linked Variants

4-(2-((TBS)oxy)ethyl)aniline replaces the methylene bridge with an ethyl group, altering flexibility and electronic properties:

Property Ethyl-Linked Variant Methyl-Linked Target
Synthesis Used in quorum sensing haptens Intermediate for PDZ1 inhibitors
Reactivity Longer chain increases solubility Steric hindrance limits reactions

This variant was critical in synthesizing 2-heptyl-4-quinolone, a biomarker for Pseudomonas aeruginosa infections, where the ethyl spacer improved hapten-protein conjugation efficiency .

Key Research Findings

Antiviral Activity: The 4-isomer is integral to norovirus inhibitors, with IC₅₀ values in the nanomolar range due to optimal para-substitution .

Photocage Design : The 2-isomer’s steric profile enables controlled release of calcium ions under UV light, critical for neurobiological studies .

Brominated Derivatives : Serve as stable intermediates for Suzuki couplings, with yields >80% in palladium-catalyzed reactions .

Biological Activity

2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline, a compound characterized by its unique silyl ether functionality, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉NOSi, with a molecular weight of approximately 239.37 g/mol. The presence of the tert-butyldimethylsilyl group enhances the compound's stability and solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases.

Key Mechanisms:

  • Inhibition of Bruton's Tyrosine Kinase (Btk): This compound has been shown to inhibit Btk, a critical regulator in B-cell signaling pathways. Inhibition of Btk is significant for the treatment of autoimmune diseases and B-cell malignancies, as it affects the proliferation and survival of B cells .
  • Modulation of Enzyme Activities: The hydroxyl and amino groups within the structure can form hydrogen bonds, influencing various biochemical pathways and potentially altering gene expression and cellular signaling processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antivascular Activity: Studies have evaluated its effects on vascular endothelial cells, demonstrating potential in inhibiting angiogenesis .
  • Antitumor Effects: In vitro studies suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
  • Anti-inflammatory Properties: Its role in modulating pro-inflammatory cytokines indicates potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have explored the pharmacological applications of this compound:

  • Study on Cancer Cell Lines: A study investigated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity and apoptosis induction through Btk inhibition .
  • Autoimmune Disease Models: In animal models of autoimmune diseases, treatment with this compound resulted in reduced disease severity and modulation of immune responses, highlighting its therapeutic potential .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
Inhibition of BtkTargets B-cell signaling pathways
Antitumor EffectsInduces apoptosis in cancer cells
Anti-inflammatory PropertiesModulates cytokine production
Antivascular ActivityInhibits angiogenesis

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves introducing the tert-butyldimethylsilyl (TBDMS) protecting group to a hydroxylmethylaniline precursor. Key factors include:

  • Protection Strategy : Use silylation reagents like TBDMS chloride in the presence of imidazole or other bases to ensure efficient protection of the hydroxyl group .
  • Solvent Selection : Anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) minimize hydrolysis of the silyl ether .
  • Microwave Optimization : For derivatives requiring subsequent functionalization, microwave-assisted reactions under solvent-free conditions can reduce reaction times by 50–70% while maintaining yields >85% .
  • Purity Analysis : Employ HPLC or GC-MS to monitor byproducts (e.g., desilylation intermediates) and NMR to confirm regioselectivity .

Basic: How does the TBDMS group affect the stability and reactivity of the aniline moiety in this compound?

Answer:
The TBDMS group:

  • Steric Protection : Shields the hydroxymethyl group from nucleophilic attack, enhancing stability in basic or nucleophilic environments .
  • Acid Sensitivity : The silyl ether is labile under acidic conditions (e.g., TFA/water), enabling selective deprotection without disrupting the aniline ring .
  • Spectroscopic Impact : The bulky TBDMS group may shift NMR signals (e.g., upfield shifts for adjacent protons) and reduce solubility in polar solvents, necessitating deuterated chloroform for characterization .

Advanced: How can contradictory data on environmental degradation rates of this compound be resolved across different matrices?

Answer:
To address discrepancies:

  • Matrix-Specific Studies : Compare degradation kinetics in aqueous, soil, and frozen systems, as freezing can alter photochemical pathways (e.g., bathochromic shifts in UV-Vis spectra) .
  • Gene Engineering : Use mutated promoters (e.g., Q gene variants) to enhance aniline dioxygenase activity, as demonstrated for related derivatives achieving >90% degradation in contaminated water .
  • Advanced Oxidation Processes (AOPs) : Evaluate hydroxyl radical generation via Fenton’s reagent or UV/H₂O₂ systems, which degrade aromatic amines 2–3× faster than biological methods .

Advanced: How should hydrolytic degradation pathways be assessed under varying pH and temperature conditions?

Answer:

  • pH-Dependent Hydrolysis : Conduct kinetic studies at pH 2–12, monitoring cleavage of the silyl ether or hydroxymethyl-aniline bond via LC-MS. DFT calculations predict transition states for hydrolysis, aiding in mechanism elucidation .
  • Temperature Gradients : Use Arrhenius plots to determine activation energies; elevated temperatures (e.g., 40–60°C) accelerate hydrolysis, but may introduce side reactions (e.g., oxidation of the aniline group) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • UV-Vis Spectroscopy : Detect absorption maxima shifts (e.g., 10–15 nm bathochromic shifts in frozen matrices) to study aggregation or solvation effects .
  • ¹H/¹³C NMR : Identify TBDMS protons (δ 0.1–0.3 ppm) and hydroxymethyl carbons (δ 60–70 ppm). DEPT-135 confirms CH₂ groups adjacent to the silyl ether .
  • FT-IR : Analyze N-H stretches (~3400 cm⁻¹) and Si-O-C vibrations (~1100 cm⁻¹) to confirm silyl ether formation .

Advanced: What methodologies are recommended for studying photooxidation in aqueous vs. frozen environments?

Answer:

  • Freezing-Induced Activation : Prepare ice samples via shock freezing or vapor deposition to mimic environmental conditions. Diffuse reflectance spectroscopy reveals enhanced photooxidation in ice due to concentrated solute effects .
  • Radical Trapping : Use spin traps (e.g., TEMPO) with EPR to identify reactive oxygen species (ROS) generated during UV irradiation. Compare liquid vs. frozen systems to quantify ROS yields .

Basic: What safety precautions are critical when handling this compound, given its structural similarity to toxic aniline derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure. Aniline derivatives are suspected carcinogens and methemoglobinemia inducers .
  • Waste Disposal : Neutralize with oxidizing agents (e.g., KMnO₄ in acidic conditions) to degrade aromatic amines before disposal .

Advanced: How can computational methods (e.g., DFT) predict degradation products and mechanisms?

Answer:

  • DFT Simulations : Calculate bond dissociation energies (BDEs) for the silyl ether and C-N bonds to prioritize degradation pathways. Compare with LC-MS data to validate intermediates .
  • Solvent Modeling : Use COSMO-RS to predict solvation effects on hydrolysis rates, aligning with experimental kinetic data .

Basic: What biological interactions of similar aniline derivatives inform toxicity assessments?

Answer:

  • Methemoglobinemia Risk : Monitor hemoglobin oxidation in vitro (e.g., erythrocyte assays) due to aromatic amine metabolites .
  • Enzyme Inhibition : Test interactions with cytochrome P450 isoforms (e.g., CYP2E1) using hepatic microsomes, as nitroaniline derivatives are known inhibitors .

Advanced: How can catalytic systems for degradation be optimized based on existing aniline studies?

Answer:

  • Enzyme Engineering : Clone and express mutant aniline dioxygenases (e.g., YBL2 variants) in Pseudomonas spp. to enhance substrate specificity for bulky silyl ether derivatives .
  • Hybrid AOP-Biological Systems : Pre-treat wastewater with ozonation to break the TBDMS group, followed by bioremediation for complete mineralization .

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